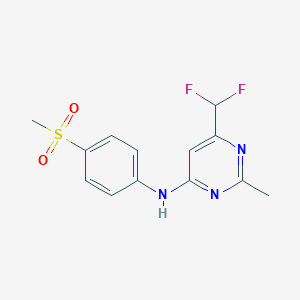![molecular formula C21H32N6O B6457367 4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549038-62-0](/img/structure/B6457367.png)
4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with multiple functional groups. This compound's intricate structure makes it of interest in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. Key steps involve:
Construction of the pyrimidine core: : Starting from commercially available precursors, cyclization reactions form the pyrimidine core.
Formation of the oxadiazole ring: : Using cyclization of appropriate precursors to introduce the 1,2,4-oxadiazole moiety.
Piperazine introduction: : Piperazine can be incorporated through nucleophilic substitution reactions.
tert-butyl and cyclopropyl group attachment: : These groups are typically introduced via Friedel-Crafts alkylation or through pre-synthesized intermediates.
Industrial Production Methods
Industrial-scale production often follows a similar synthetic route but optimized for yield and cost-efficiency. This might involve continuous flow chemistry to enhance reaction rates and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the piperazine and cyclopropyl moieties.
Reduction: : Hydrogenation can reduce the oxadiazole ring to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Reactions typically yield products where the functional groups have been modified, such as dealkylated piperazines, reduced oxadiazoles, or halogen-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in the synthesis of more complex molecules, its diverse functional groups allow for versatile chemical reactions.
Biology
Explored for potential as a drug candidate, particularly targeting enzyme inhibition due to its ability to mimic substrate structures.
Medicine
Investigated for its potential use in anti-cancer therapies, as some derivatives have shown cytotoxic activity.
Industry
In materials science, derivatives might be used in the development of novel polymers or as catalysts in various industrial processes.
Wirkmechanismus
4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine may exert its effects by binding to specific enzymes or receptors in biological systems, inhibiting their activity. Molecular docking studies suggest it interacts with active sites through hydrogen bonds and hydrophobic interactions, affecting pathways related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Unique Attributes
Compared to similar pyrimidine-based compounds, its combination of functional groups is rare, offering a unique interaction profile with biological targets.
Similar Compounds
2-cyclopropyl-4-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine: : Lacks the tert-butyl group.
4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine: : Lacks the oxadiazole moiety.
2,4-dicyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine: : Has additional cyclopropyl group instead of tert-butyl.
Eigenschaften
IUPAC Name |
5-[[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O/c1-14(2)19-24-18(28-25-19)13-26-8-10-27(11-9-26)17-12-16(21(3,4)5)22-20(23-17)15-6-7-15/h12,14-15H,6-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCRQNSUYPBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457300.png)


![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)

![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6457360.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)




